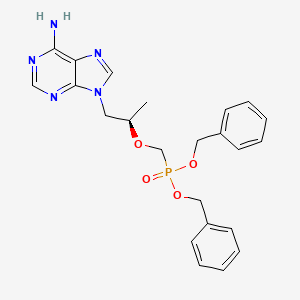
Dibenzyloxy Tenofovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyloxy Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate, and its derivatives have been developed to improve pharmacokinetic properties and reduce side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyloxy Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes alkylation, esterification, and phosphorylation reactions. Key intermediates such as ®-propylene carbonate and tosylated diethyl (hydroxymethyl)phosphonate are used in the synthesis .
Industrial Production Methods: Industrial production of Tenofovir and its derivatives, including this compound, often employs flow chemistry techniques to enhance yield and reduce solvent usage. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: Dibenzyloxy Tenofovir undergoes various chemical reactions, including:
Oxidation: Conversion to its active diphosphate form.
Reduction: Reduction of intermediate compounds during synthesis.
Substitution: Nucleophilic substitution reactions during the formation of phosphonate esters
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride and diethyl (hydroxymethyl)phosphonate
Major Products: The major product formed from these reactions is the active diphosphate form of this compound, which is pharmacologically active against HIV and hepatitis B .
Scientific Research Applications
Dibenzyloxy Tenofovir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogs and their reactivity.
Biology: Investigated for its antiviral properties and mechanism of action.
Medicine: Used in the development of antiretroviral therapies for HIV and hepatitis B.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in analytical methods .
Mechanism of Action
Dibenzyloxy Tenofovir exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. Once activated by bi-phosphorylation, it competes with deoxyadenosine 5’-triphosphate, causing chain termination and inhibiting viral DNA synthesis . This mechanism is similar to other nucleotide analog reverse transcriptase inhibitors but with improved pharmacokinetic properties .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir with similar antiviral activity but higher nephrotoxicity.
Tenofovir Alafenamide: Another prodrug with better renal safety and bone density profiles compared to Tenofovir Disoproxil Fumarate
Uniqueness: Dibenzyloxy Tenofovir stands out due to its improved pharmacokinetic properties, reduced side effects, and enhanced stability in plasma. These attributes make it a promising candidate for long-term antiretroviral therapy .
Properties
Molecular Formula |
C23H26N5O4P |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C23H26N5O4P/c1-18(12-28-16-27-21-22(24)25-15-26-23(21)28)30-17-33(29,31-13-19-8-4-2-5-9-19)32-14-20-10-6-3-7-11-20/h2-11,15-16,18H,12-14,17H2,1H3,(H2,24,25,26)/t18-/m1/s1 |
InChI Key |
KVVVIYQPQFZDJU-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















